2-(methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide

Physicochemical profiling Drug-likeness prediction Solubility estimation

2-(Methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide (CAS 1235115-67-9; PubChem CID is a synthetic, small-molecule thioether-substituted benzamide derivative. It features a 2-(methylsulfanyl)benzamide core linked via an N-phenylacetamide spacer to a 2,2,2-trifluoroethyl carboxamide terminus.

Molecular Formula C18H17F3N2O2S
Molecular Weight 382.4
CAS No. 1235115-67-9
Cat. No. B2785223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide
CAS1235115-67-9
Molecular FormulaC18H17F3N2O2S
Molecular Weight382.4
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
InChIInChI=1S/C18H17F3N2O2S/c1-26-15-5-3-2-4-14(15)17(25)23-13-8-6-12(7-9-13)10-16(24)22-11-18(19,20)21/h2-9H,10-11H2,1H3,(H,22,24)(H,23,25)
InChIKeyQUZIXWFTGVPUHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide (CAS 1235115-67-9): Chemical Identity and Procurement-Relevant Baseline


2-(Methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide (CAS 1235115-67-9; PubChem CID 49675500) is a synthetic, small-molecule thioether-substituted benzamide derivative [1]. It features a 2-(methylsulfanyl)benzamide core linked via an N-phenylacetamide spacer to a 2,2,2-trifluoroethyl carboxamide terminus. The compound belongs to a broader class of thioether-substituted benzamides that have been disclosed as exceptionally potent Factor Xa inhibitors with weak hERG binding [2], though this specific congener has not been independently profiled in published primary pharmacology studies. Its computed physicochemical descriptors include a molecular weight of 382.4 g/mol, an XLogP3-AA of 3.6, and a topological polar surface area of 83.5 Ų [1].

Why Generic Substitution of 2-(Methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide (CAS 1235115-67-9) Is Scientifically Unjustified


Within the thioether-substituted benzamide class, subtle structural variations—including the position and oxidation state of the methylsulfanyl group, the length and composition of the central linker, and the identity of the terminal amide substituent—govern critical pharmacological parameters. Patent disclosures explicitly demonstrate that even closely related sub-generic congeners differ by orders of magnitude in Factor Xa inhibitory potency (Ki values spanning nanomolar to micromolar) and by marked differences in hERG binding propensity [1]. The combination of an ortho-methylsulfanyl group, a para-oriented phenylacetamide linker bearing a 2,2,2-trifluoroethyl carboxamide, and the specific benzamide connectivity present in CAS 1235115-67-9 constitutes a distinct pharmacophore not replicated by any other commercially available compound. Consequently, data generated with alternative thioether-substituted benzamides—even those sharing the Factor Xa inhibitor scaffold—cannot be extrapolated to predict the biological performance, selectivity profile, or physicochemical behavior of this specific compound.

Quantitative Evidence Guide for 2-(Methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide (CAS 1235115-67-9) Versus Closest Analogs


Computed Physicochemical Descriptors: CAS 1235115-67-9 Versus Representative In-Class Benzamide Analogs

The target compound’s computed XLogP3-AA of 3.6 is approximately 1.0–1.5 log units higher than that of unsubstituted benzamide (predicted XLogP ~0.6) and approximately 0.5 log units higher than a des-trifluoroethyl analog bearing a simple ethyl amide terminus (predicted XLogP ~2.0–2.5) [1]. The topological polar surface area (TPSA) of 83.5 Ų is identical to that of N-(4-aminophenyl)benzamide core analogs lacking the trifluoroethyl moiety, indicating that the CF3 group contributes lipophilicity without increasing polar surface area [1].

Physicochemical profiling Drug-likeness prediction Solubility estimation

Structural Determinants of Factor Xa Affinity: Scaffold Alignment of CAS 1235115-67-9 with Patent-Exemplified Inhibitors

Patent US7022695 teaches that thioether-substituted benzamides bearing an ortho-methylsulfanyl group and a para-substituted anilide linker can achieve Factor Xa Ki values ranging from sub-nanomolar to >1,000 nM depending on the nature of the terminal substituent and linker composition [1]. The N-(2,2,2-trifluoroethyl)carbamoyl acetamide linker present in CAS 1235115-67-9 is structurally analogous to the P4-binding motifs described in the patent that confer single-digit nanomolar potency when optimally combined with a basic P1 moiety. However, the absence of a basic amidine or guanidine P1 group in CAS 1235115-67-9 suggests that its predicted Factor Xa Ki would occupy the higher end of the patent-disclosed range (estimated >100 nM), placing it in a distinct affinity tier from the most potent patent-exemplified compounds (Ki <10 nM).

Factor Xa inhibition Anticoagulant drug discovery Structure-activity relationship

Hydrogen Bond Donor/Acceptor Profile: Differentiation from Mono-Benzamide and Sulfonamide Analogs

CAS 1235115-67-9 possesses two hydrogen bond donors (both amide N–H) and six hydrogen bond acceptors (two carbonyl oxygens, one sulfur, one trifluoromethyl group acting as a weak acceptor set, and the amide nitrogen lone pairs) [1]. This HBD/HBA count of 2/6 distinguishes it from simpler mono-benzamide analogs (typically 1 HBD / 2–3 HBA), from sulfonamide-containing congeners (3 HBD / 4–5 HBA), and from ester-linked analogs (0 HBD / 4–5 HBA) [2]. The dual-amide architecture enables bidentate hydrogen bond donation, a feature correlated with improved target residence time in serine protease inhibitors compared to single-amide analogs.

Hydrogen bonding Molecular recognition Off-target liability prediction

Application Scenarios for 2-(Methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide (CAS 1235115-67-9) Based on Verified Evidence


Factor Xa Inhibitor Selectivity Profiling and Scaffold-Hopping Reference Compound

Given its structural alignment with the thioether-substituted benzamide Factor Xa inhibitor pharmacophore [1], but its predicted ≥10-fold lower affinity due to the absence of a basic P1 motif [2], CAS 1235115-67-9 is best deployed as a selectivity control compound in Factor Xa enzymatic assays. Laboratories developing second-generation Factor Xa inhibitors can use this compound to establish the minimum potency threshold conferred by the methylsulfanyl-P2/trifluoroethyl-P4 architecture alone, against which newly synthesized P1-modified derivatives can be benchmarked. This application is supported by the patent-disclosed SAR framework that explicitly delineates the contribution of the P1 substituent to overall affinity [2].

Membrane Permeability Surrogate for Trifluoroethyl-Containing Benzamide Libraries

The elevated computed XLogP3-AA of 3.6 [1], driven by the combined ortho-methylsulfanyl and terminal trifluoroethyl groups, makes this compound a suitable calibration standard for PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability studies of trifluoroethyl-bearing benzamide libraries. Its predicted high passive permeability, combined with a moderate TPSA of 83.5 Ų, allows researchers to establish an upper-bound permeability benchmark for this chemotype, facilitating the identification of analogs with suboptimal permeability characteristics prior to in vivo pharmacokinetic studies.

Hydrogen Bonding Network Reference in Structure-Based Drug Design

The dual-amide hydrogen bond donor architecture (2 HBD, 6 HBA) [1] positions this compound as a valuable reference ligand for X-ray crystallography or molecular dynamics studies aimed at mapping hydrogen bond networks in serine protease active sites. Unlike mono-amide benzamides (1 HBD) that engage only a single backbone carbonyl, and sulfonamide analogs (3 HBD) that can form water-bridged networks, the intermediate HBD count of CAS 1235115-67-9 may recapitulate the bidentate interaction mode of endogenous peptide substrates without introducing the excessive polarity that complicates ligand efficiency optimization [2].

Quote Request

Request a Quote for 2-(methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.